6-Oxaspiro[3.4]octan-7-one
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Overview
Description
6-Oxaspiro[3.4]octan-7-one is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexanone ring. This compound is known for its stability and reactivity, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.4]octan-7-one typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of a strong base such as t-butyllithium. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures (around -78°C) to ensure the formation of the desired spirocyclic structure. The reaction mixture is then quenched with saturated aqueous sodium bicarbonate solution, and the product is purified using chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted spirocyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
6-Oxaspiro[3.4]octan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites and receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-6-oxaspiro[3.4]octan-7-one
- 6-Azaspiro[3.4]octan-7-one
Comparison
6-Oxaspiro[3.4]octan-7-one is unique due to its oxirane and cyclohexanone spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in various synthetic applications.
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-7(5-9-6)2-1-3-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVCRVQAJBWTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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